2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate (non-preferred name)
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Overview
Description
2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate is an organic compound with a complex structure It is characterized by the presence of methoxy, acetyl, and hydrazinylidene groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate typically involves multiple steps:
Formation of the hydrazone intermediate: The reaction begins with the condensation of 4-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to form the acetylated hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methanol, catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with methoxy or other functional groups.
Scientific Research Applications
2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-(2-{[(4-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate
- 2-methoxy-4-[(E)-(2-{[(4-nitrophenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate
- 2-methoxy-4-[(E)-(2-{[(4-fluorophenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate
Uniqueness
2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different substituents, such as chloro, nitro, or fluoro groups.
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H21N3O4/c1-13-4-7-16(8-5-13)20-12-19(24)22-21-11-15-6-9-17(26-14(2)23)18(10-15)25-3/h4-11,20H,12H2,1-3H3,(H,22,24)/b21-11+ |
InChI Key |
KVLGRIPTFKQWGO-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origin of Product |
United States |
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